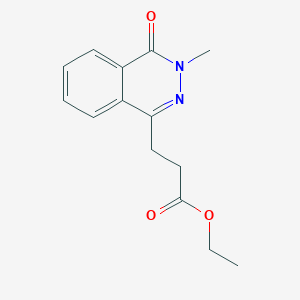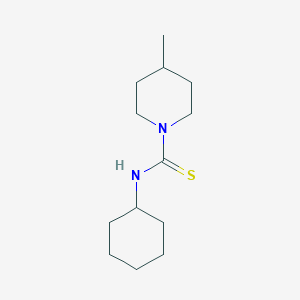![molecular formula C16H12N6O2S B5607419 4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5607419.png)
4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazole derivatives, including compounds similar to the one , are pivotal in medicinal chemistry and materials science due to their diverse biological activities and applications. They are synthesized through various methods, often involving multi-step reactions that incorporate different functional groups, leading to compounds with significant pharmacological potential (Dave et al., 2007).
Synthesis Analysis
The synthesis of triazole derivatives typically involves a multi-step reaction sequence starting from basic precursors like methyl nicotinate or isonicotinic acid hydrazide. These precursors undergo reactions such as cyclization, condensation with aldehydes, and Mannich base formation to yield various triazole compounds with potential antimicrobial and antitubercular activities (Dave et al., 2007; Bayrak et al., 2009).
Molecular Structure Analysis
Triazole derivatives are characterized by their 1,2,4-triazole ring, often substituted with different functional groups that influence their chemical and biological properties. X-ray crystallography, NMR, and IR spectroscopy are common techniques used to elucidate the molecular structure of these compounds, confirming features like planarity, substitution patterns, and the presence of specific functional groups (Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclo-condensation, nucleophilic substitution, and reactions with formaldehyde and different amines, leading to a wide array of derivatives with diverse chemical properties. The specific reactions and properties depend on the substituents present on the triazole ring and the reaction conditions employed (Dave et al., 2007; Bayrak et al., 2009).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, are influenced by the nature of the substituents on the triazole ring. These properties are critical for determining the compound's suitability for further development as pharmaceutical agents or materials (Gotsulya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the ability to form complexes with metals, are crucial for the application of triazole derivatives in medicinal chemistry and materials science. For instance, the coordination of triazole compounds with transition metals can lead to complexes with potential applications in catalysis and materials science (Haddad et al., 2013).
For detailed information on the synthesis, structure, and properties of triazole derivatives, including those closely related to the compound , please refer to the following sources:
特性
IUPAC Name |
4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2S/c23-22(24)14-6-2-1-4-12(14)5-3-9-18-21-15(19-20-16(21)25)13-7-10-17-11-8-13/h1-11H,(H,20,25)/b5-3+,18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDHMNHCDBIAEF-OBQYLLBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=NN2C(=NNC2=S)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5607336.png)
![1-methyl-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine](/img/structure/B5607337.png)

![3-benzyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5607355.png)
![1-(3,4-dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol](/img/structure/B5607357.png)
![N'-[(3S*,4R*)-1-(2-ethylbenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5607359.png)

![3-methyl-N'-[4-(3-thietanyloxy)benzylidene]butanohydrazide](/img/structure/B5607366.png)
![5-(benzoyloxy)-4,4,6,6-tetramethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine](/img/structure/B5607367.png)
![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5607373.png)
![2-[1-(4-methoxy-3-methylbenzyl)-4-(2-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5607376.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5607395.png)
![N-[3-(acetylamino)phenyl]benzamide](/img/structure/B5607424.png)
